

# Zolasartan: A Technical Guide to its Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Zolasartan**

Cat. No.: **B1684421**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Zolasartan** is a non-peptide angiotensin II receptor antagonist that was investigated for its potential as an antihypertensive agent.<sup>[1]</sup> As a member of the "sartan" class of drugs, its primary mechanism of action is the selective blockade of the angiotensin II receptor type 1 (AT1).<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental insights into **Zolasartan**. The development of **Zolasartan** was discontinued during Phase 2 clinical trials.<sup>[2]</sup>

## Chemical Structure and Identification

**Zolasartan** is a complex heterocyclic molecule featuring a benzofuran core linked to tetrazole and imidazole moieties.

Table 1: Chemical Identifiers for **Zolasartan**

| Identifier        | Value                                                                                                                                                                                         |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 3-[[3-bromo-2-[2-(2H-tetrazol-5-yl)phenyl]-1-benzofuran-5-yl]methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid[1]                                                                           |
| CAS Number        | 145781-32-4[3]                                                                                                                                                                                |
| Molecular Formula | C <sub>24</sub> H <sub>20</sub> BrClN <sub>6</sub> O <sub>3</sub> [1]                                                                                                                         |
| SMILES            | CCCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4C5=NNN=N5)C(=O)O)Cl[1]                                                                                                                      |
| InChI             | InChI=1S/C24H20BrClN6O3/c1-2-3-8-18-27-22(26)20(24(33)34)32(18)12-13-9-10-17-16(11-13)19(25)21(35-17)14-6-4-5-7-15(14)23-28-30-31-29-23/h4-7,9-11H,2-3,8,12H2,1H3,(H,33,34)(H,28,29,30,31)[1] |
| InChIKey          | FIKYECRHLXONOX-UHFFFAOYSA-N[3]                                                                                                                                                                |

## Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Zolasartan** are not widely available in published literature, likely due to its discontinued development. However, computed properties from databases such as PubChem provide valuable estimates.

Table 2: Computed Physicochemical Properties of **Zolasartan**

| Property                       | Value              | Source     |
|--------------------------------|--------------------|------------|
| Molecular Weight               | 555.8 g/mol        | PubChem[1] |
| Monoisotopic Mass              | 554.04688 Da       | PubChem[1] |
| XLogP3                         | 6.1                | PubChem[1] |
| Hydrogen Bond Donor Count      | 2                  | PubChem    |
| Hydrogen Bond Acceptor Count   | 7                  | PubChem    |
| Rotatable Bond Count           | 7                  | PubChem    |
| Topological Polar Surface Area | 123 Å <sup>2</sup> | PubChem[1] |
| Heavy Atom Count               | 35                 | PubChem    |
| Formal Charge                  | 0                  | PubChem    |
| Complexity                     | 739                | PubChem[1] |

## Pharmacology and Mechanism of Action

**Zolasartan** is a potent and selective antagonist of the angiotensin II receptor type 1 (AT1).[1] By blocking this receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key regulator of blood pressure.[1] The mode of antagonism for **Zolasartan** has been characterized as insurmountable/noncompetitive, which is likely due to slow dissociation kinetics from the AT1 receptor.[4] This prolonged receptor occupancy could contribute to a longer duration of action.[4]

## Signaling Pathway

The AT1 receptor is a G-protein coupled receptor (GPCR). Its blockade by **Zolasartan** interrupts the downstream signaling cascade initiated by angiotensin II.

[Click to download full resolution via product page](#)

Caption: **Zolasartan** blocks Angiotensin II binding to the AT1 receptor.

## Experimental Protocols

Due to the discontinuation of **Zolasartan**'s development, specific, detailed experimental protocols are not readily available in the public domain. However, based on methodologies used for other sartans, the following outlines the likely approaches for key experiments.

### General Synthesis Approach

The synthesis of sartans like **Zolasartan** typically involves a convergent synthesis strategy. A key step is often a Suzuki coupling reaction to form the characteristic biphenyl core. The synthesis would likely involve the preparation of a substituted benzofuran intermediate and a functionalized imidazole derivative, which are then coupled.



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **Zolasartan**.

## AT1 Receptor Binding Assay (Hypothetical Protocol)

A competitive radioligand binding assay would be a standard method to determine the binding affinity of **Zolasartan** for the AT1 receptor.

Objective: To determine the inhibitory constant ( $K_i$ ) of **Zolasartan** for the human AT1 receptor.

Materials:

- Membrane preparations from cells expressing the human AT1 receptor.
- Radioligand: [<sup>3</sup>H]-Losartan or <sup>125</sup>I-Sar<sup>1</sup>,Ile<sup>8</sup>-Angiotensin II.
- **Zolasartan** (unlabeled competitor).
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.1% BSA, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

#### Methodology:

- Incubation: In a microplate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of **Zolasartan**.
- Equilibrium: Incubate the mixture at room temperature for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Counting: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the **Zolasartan** concentration. Determine the IC<sub>50</sub> (the concentration of **Zolasartan** that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## Metabolism

Studies on the metabolism of **Zolasartan** have indicated that it undergoes glucuronidation.<sup>[2]</sup> Specifically, the tetrazole-N2 position is selectively conjugated by the enzyme UGT1A3, while

the tetrazole-N1 position can be conjugated by other enzymes, such as UGT1A5. O-glucuronides of **Zolasartan** are primarily produced by UGTs 1A10 and 2B7.[2]

## Conclusion

**Zolasartan** is a potent, insurmountable AT1 receptor antagonist with a chemical structure designed for high affinity to its target. While its clinical development was halted, the available data on its chemical properties and mechanism of action provide valuable insights for researchers in the field of cardiovascular drug discovery. The lack of extensive experimental data underscores the challenges in obtaining comprehensive information for compounds that do not advance to later stages of clinical development. Further research, potentially through the synthesis and in-vitro characterization of **Zolasartan**, would be necessary to fully elucidate its physicochemical and pharmacological profile.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Zolasartan | C24H20BrClN6O3 | CID 72168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zolasartan - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Zolasartan: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1684421#zolasartan-chemical-structure-and-properties>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)